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For Immediate Release

CUPERTINO, CA — A comprehensive review of clinical trial data reveals a stark contrast in the
metabolic side effect profiles of the novel antipsychotic Brilaroxazine and the established
second-generation antipsychotic, olanzapine. While olanzapine is widely recognized for its
association with significant weight gain, dyslipidemia, and hyperglycemia, Brilaroxazine has
demonstrated a notably favorable metabolic profile in its clinical development program, a
critical differentiator for clinicians and patients.

This comparison guide provides an in-depth analysis of the metabolic side effects of
Brilaroxazine and olanzapine, drawing upon available clinical trial data and mechanistic
insights. The information is intended for researchers, scientists, and drug development
professionals to facilitate an objective understanding of the two compounds.

Quantitative Comparison of Metabolic Side Effects

The following tables summarize the metabolic outcomes from clinical trials of Brilaroxazine
and olanzapine. Due to the absence of head-to-head comparative trials, data is presented from
placebo-controlled studies for each drug.

Table 1: Change in Body Weight
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Mean Change

Comparison to

Drug Study Duration from Baseline
Placebo
(kg)
Phase 3 ) ) ]
) ) Mild weight gain
Brilaroxazine RECOVER (1- 52 weeks +1.52
reported[1]
year OLE)
Not specified; No significant
Phase 3 - )
4 weeks "No significant difference from
RECOVER
change” placebo[2]
N No significant
Phase 2 Not specified; ]
4 weeks ) ] difference from
(NCT01490086) "No weight gain"
placebo[3][4]
Significantly
. . +11.35 (95% ClI:
Olanzapine Meta-analysis >13 weeks greater than
10.05-12.65)
placebo[5]
Significantly

+5.51 (95% ClI:

Meta-analysis <13 weeks greater than
4.73-6.28)
placebo
) Significantly
Retrospective
1 year - greater than
Study

risperidone

Table 2: Change in Glucose Metabolism
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Change in .
. . Comparison to
Drug Study Duration Fasting
Placebo
Glucose
Phase 3 o )
] ) "No significant Not applicable
Brilaroxazine RECOVER (1- 52 weeks
change" (open-label)
year OLE)
o No significant
Phase 3 "No significant )
4 weeks difference from
RECOVER change"
placebo
) ] No significant
Phase 2 "No increase in ]
4 weeks difference from
(NCT01490086) blood sugar"
placebo
Significantly
) Retrospective greater than
Olanzapine 1 year +10.8 mg/dL _ _
Study risperidone
(+0.74 mg/dL)
_ _ o Increase in
First-Episode Significant ) ) )
) 4 weeks ] insulin resistance
Psychosis Study increase

also observed

Table 3: Change in Lipid Profile
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. Change in Comparison to
Drug Study Duration o
Lipids Placebo
Phase 3 o )
_ _ "Improved lipids Not applicable
Brilaroxazine RECOVER (1- 52 weeks
levels" (open-label)
year OLE)
o No significant
Phase 3 "No significant )
4 weeks difference from
RECOVER change"
placebo
) ] No significant
Phase 2 "No increase in ]
4 weeks o difference from
(NCT01490086) lipids"
placebo
Significantly
) ) greater than
Triglycerides: _ _
) risperidone
) Retrospective +104.8 mg/dL; ) )
Olanzapine 1 year (Triglycerides:
Study Cholesterol:
+31.7 mg/dL;
+30.7 mg/dL
Cholesterol: +7.2
mg/dL)
) ) ) Significant
Prospective Triglycerides: )
12 weeks increase from
Study +60 mg/dL

baseline

Experimental Protocols

The assessment of metabolic side effects in the clinical trials for both Brilaroxazine and

olanzapine generally adheres to standard procedures for antipsychotic drug development.

These protocols are designed to systematically monitor key metabolic parameters over the

course of treatment.
Key Methodologies:

o Baseline Assessments: Prior to initiating treatment, a comprehensive baseline assessment is
conducted. This includes measurements of body weight, height (to calculate Body Mass
Index - BMI), waist circumference, and fasting blood samples are collected to determine
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levels of glucose, insulin, and a full lipid panel (total cholesterol, LDL cholesterol, HDL
cholesterol, and triglycerides). Personal and family history of metabolic disorders such as
obesity, diabetes, and cardiovascular disease are also recorded.

e Scheduled Follow-up Monitoring: Throughout the clinical trials, these metabolic parameters
are monitored at regular intervals. For short-term studies (e.g., 4-6 weeks), assessments are
typically performed at baseline and at the end of the study. For longer-term and open-label
extension studies, monitoring is conducted at several time points (e.g., monthly for weight
and at 3, 6, and 12 months for blood parameters).

o Fasting State: To ensure the accuracy of glucose and lipid measurements, patients are
required to fast for a specified period (typically 8-12 hours) before blood collection.

o Standardized Laboratory Procedures: All blood samples are analyzed by central laboratories
using validated and standardized assays to ensure consistency and reliability of the results
across all study sites.

» Data Analysis: The primary metabolic endpoints are the changes from baseline in weight,
BMI, fasting glucose, and lipid levels. Statistical analyses are performed to compare these
changes between the active treatment group and the placebo group.

The clinical development program for Brilaroxazine included the Phase 2 REFRESH trial
(NCT01490086) and the pivotal Phase 3 RECOVER trial (NCT05184335), which included a 52-
week open-label extension. In these studies, metabolic safety was a key component of the
safety and tolerability assessments.

Signaling Pathways and Mechanisms of Metabolic
Effects

The divergent metabolic profiles of Brilaroxazine and olanzapine can be attributed to their
distinct pharmacological actions and their differential effects on key signaling pathways that
regulate appetite, energy expenditure, and glucose and lipid metabolism.

Olanzapine: HTR2C Antagonism and Metabolic
Dysregulation
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A primary mechanism underlying olanzapine-induced weight gain is its potent antagonism of
the serotonin 2C (HTR2C) receptor. The HTR2C receptor plays a crucial role in satiety and
energy balance. By blocking this receptor, olanzapine disinhibits downstream pathways,
leading to increased appetite (hyperphagia) and subsequent weight gain. Beyond its effects on
appetite, olanzapine has also been shown to have direct effects on glucose and lipid
metabolism, independent of weight gain.

Receptor Level Downstream Effects Clinical Outcome

Inhibition of Satiety Signal eased Appetite Increased Risk of

Olanzapine Action | _Inhibition of Satiety Signal _ : :
p: ANtagonism HTR2C Receptor gl verphagia Weight Gain Metabolic Syndrome

Olanzapine

Direct Effects

Click to download full resolution via product page

Olanzapine's metabolic side effect pathway.

Brilaroxazine: A Serotonin-Dopamine System Stabilizer
with a Favorable Metabolic Profile

Brilaroxazine is characterized as a serotonin-dopamine system modulator with a unique
receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and
serotonin 5-HT1A receptors, while also acting as an antagonist at other serotonin receptors.
This balanced receptor modulation is believed to contribute to its antipsychotic efficacy without
causing the significant metabolic disturbances seen with olanzapine. The lack of potent HTR2C
antagonism, a key driver of olanzapine's metabolic side effects, is a plausible explanation for
Brilaroxazine's metabolic neutrality.
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Brilaroxazine's proposed mechanism for metabolic neutrality.

Conclusion

The available clinical data strongly suggest a significant differentiation between Brilaroxazine
and olanzapine in terms of their metabolic side effect profiles. Olanzapine is consistently
associated with a high risk of weight gain and adverse changes in glucose and lipid
metabolism, primarily driven by its potent HTR2C antagonism. In contrast, Brilaroxazine has
demonstrated a favorable metabolic profile in its clinical development program, with no
clinically significant impact on weight, glucose, or lipid levels compared to placebo in short-term
studies and only mild weight gain in a one-year open-label extension study.

This difference in metabolic liability is a critical consideration for the long-term management of
patients with schizophrenia and other psychotic disorders. The favorable metabolic profile of
Brilaroxazine, if maintained in real-world clinical practice, could represent a significant
advancement in antipsychotic therapy, potentially improving treatment adherence and reducing
the burden of metabolic comorbidities in this vulnerable patient population. Further long-term
and comparative studies will be valuable in fully elucidating the metabolic advantages of
Brilaroxazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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